Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
CAS No.: 1037139-35-7
Cat. No.: VC3035399
Molecular Formula: C12H8BrClFNO2
Molecular Weight: 332.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1037139-35-7 |
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Molecular Formula | C12H8BrClFNO2 |
Molecular Weight | 332.55 g/mol |
IUPAC Name | ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate |
Standard InChI | InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(15)4-9(11)13/h3-5H,2H2,1H3 |
Standard InChI Key | NOUORPGYFXUKPK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Br |
Canonical SMILES | CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Br |
Introduction
Structural Characteristics and Comparison Analysis
Molecular Structure Analysis
The structure of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate features several key elements that define its chemical identity:
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A nitrogen-containing heterocyclic quinoline core providing aromaticity and serving as a structural scaffold
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An ethyl carboxylate group at position 3, introducing both steric bulk and a reactive functional group
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A chlorine atom at position 4, adjacent to the nitrogen in the quinoline ring
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A fluorine atom at position 6 on the benzene portion of the quinoline structure
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A bromine atom at position 8, also on the benzene portion of the quinoline system
The specific arrangement of these substituents creates unique electronic and steric environments that distinguish this compound from its structural isomers and related derivatives.
Comparative Analysis with Structural Analogues
To provide context for understanding ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate, it is valuable to compare it with structurally related compounds. The table below presents a comparative analysis of this compound alongside two close structural analogues:
Property | Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate | Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate |
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CAS Number | 1260650-59-6 | 1016691-47-6 | 206257-39-8 |
Molecular Formula | C₁₂H₈BrClFNO₂ | C₁₂H₈BrClFNO₂ | C₁₂H₉BrClNO₂ |
Molecular Weight (g/mol) | ~332.55* | 332.55 | 314.56 |
Halogen at Position 4 | Chlorine | Chlorine | Chlorine |
Halogen at Position 6 | Fluorine | Bromine | Bromine |
Halogen at Position 8 | Bromine | Fluorine | None |
Structure Distinctive Feature | Br at 8, Cl at 4, F at 6 | Br at 6, Cl at 4, F at 8 | Br at 6, Cl at 4, no F |
*Estimated based on molecular formula and comparison with structural isomer
This comparative analysis highlights how positional isomerism and variation in halogen substitution patterns create molecules with distinct identities despite their close structural relationships. These differences are expected to influence properties such as crystal packing, dipole moment, reactivity, and potential biological interactions.
Synthesis and Preparation Methods
Reaction Conditions and Optimization
The reaction conditions for preparing ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate would need careful optimization to ensure high yield and purity. Based on documented procedures for similar compounds, typical reaction parameters might include:
Reaction Step | Reagents | Conditions | Expected Outcome |
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Enamine Formation | Substituted aniline + diethyl ethoxymethylenemalonate | Reflux in ethanol, 2-10 hours | Enamine intermediate |
Cyclization | Enamine intermediate | Thermal cyclization in diphenyl ether, 30 min-6 hours | Quinolone core formation |
Chlorination | Quinolone + POCl₃ | Reflux, 1-3 hours; inert atmosphere | Formation of 4-chloroquinoline derivative |
Purification | Extracted with dichloromethane; washed with water, NaHCO₃, brine | Column chromatography (SiO₂, ethyl acetate:hexanes) | Pure ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate |
These parameters are adapted from synthetic procedures for related compounds and would likely require adjustment to address the specific substitution pattern of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate .
Applications and Research Significance
Current Research Applications
Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate, like other halogenated quinoline derivatives, holds significant research value in several domains:
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As a synthetic intermediate for developing more complex heterocyclic systems
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In medicinal chemistry as a potential scaffold for developing compounds with specific biological activities
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For studying structure-activity relationships, particularly examining how halogen positioning affects molecular properties and biological interactions
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As a model compound for investigating halogen bonding and other non-covalent interactions in crystal engineering
The presence of three different halogen substituents (bromine, chlorine, and fluorine) at specific positions creates opportunities for selective functionalization and derivatization, enhancing the compound's utility as a chemical building block .
Analytical Characterization and Identification
Spectroscopic Identification
Comprehensive characterization of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate would typically involve multiple complementary spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal characteristic signals for the ethyl group (triplet and quartet), aromatic protons, and the C2 proton of the quinoline ring
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¹³C NMR would provide information about the 12 carbon environments, with distinctive chemical shifts for carbons bearing halogen substituents
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¹⁹F NMR would confirm the presence and precise environment of the fluorine substituent
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Mass Spectrometry:
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Would exhibit a characteristic molecular ion pattern reflecting the presence of bromine and chlorine isotopes
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Fragmentation patterns would likely show sequential loss of the ethyl group and halogen substituents
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Infrared (IR) Spectroscopy:
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Would display characteristic absorption bands for the ester carbonyl (~1720-1740 cm⁻¹), aromatic C=C stretching, and C-X (halogen) stretching vibrations
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These spectroscopic techniques, when used in combination, would provide unambiguous identification and structural confirmation of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate.
Chromatographic Analysis
Purification and analytical assessment of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate would typically employ various chromatographic methods:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection at wavelengths appropriate for quinoline chromophores
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Method parameters optimized for separation from potential synthetic impurities
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment
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Visualization under UV light (254/365 nm) would be expected to show strong fluorescence quenching characteristic of halogenated aromatic compounds
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Gas Chromatography-Mass Spectrometry (GC-MS):
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If the compound exhibits sufficient thermal stability and volatility
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Provides both separation and structural confirmation in a single analysis
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Future Research Directions
Structure-Property Relationship Studies
The unique substitution pattern of ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate presents several opportunities for structure-property relationship investigations:
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Comparative studies with positional isomers to elucidate the effects of halogen positioning on physicochemical properties
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Crystallographic analysis to understand packing arrangements and intermolecular interactions
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Computational studies to predict electronic properties, reactivity patterns, and potential binding modes with biological targets
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Investigation of halogen bonding and other non-covalent interaction capabilities
Such studies would contribute valuable insights into the fundamental principles governing the behavior of halogenated heterocycles and potentially inform the design of compounds with tailored properties.
Synthetic Methodology Development
Further research on ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate could focus on developing improved synthetic methodologies:
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Exploration of regioselective halogenation approaches to establish the required substitution pattern
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Development of one-pot or telescoped procedures to streamline synthesis
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Investigation of green chemistry approaches using environmentally benign reagents and conditions
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Scale-up studies to evaluate the feasibility of larger-scale production
Advanced synthetic approaches would enhance the accessibility of this compound and potentially facilitate its application in various research contexts.
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